5,7-dichloroquinolin-8-yl methyl carbonate
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Medicinal Research
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a wide array of functional molecules. frontiersin.org Its presence in numerous natural products and synthetic compounds underscores its importance. The quinoline core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov This has led to the development of a multitude of quinoline-based therapeutic agents with diverse applications.
The pharmacological versatility of the quinoline scaffold is extensive, with derivatives exhibiting a broad spectrum of biological activities. These include:
Anticancer Activity: Quinoline derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. researchgate.net Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net
Antimicrobial Properties: The quinoline structure is the foundation for a number of antibacterial and antifungal agents. nih.gov By interfering with essential cellular processes in microorganisms, these compounds can effectively combat infections.
Anti-inflammatory Effects: Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways in the body, suggesting their potential use in treating inflammatory conditions. nih.gov
Antimalarial Drugs: Historically and in modern medicine, quinoline-based compounds have been crucial in the fight against malaria. rsc.org
The significance of the quinoline scaffold is further evidenced by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this chemical moiety. thieme-connect.com
Table 1: Examples of FDA-Approved Drugs Containing the Quinoline Scaffold
| Drug Name | Therapeutic Use |
| Cabozantinib | Treatment of various types of cancer, including thyroid and kidney cancer. nih.gov |
| Lenvatinib | Treatment of thyroid and kidney cancer. nih.gov |
| Bosutinib | Treatment of chronic myelogenous leukemia. nih.gov |
This table is for illustrative purposes and is not exhaustive.
Overview of 5,7-dichloroquinolin-8-yl Methyl Carbonate in Academic Literature
This compound is a halogenated derivative of the quinoline scaffold, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a methyl carbonate group at the 8 position. This compound is primarily recognized in scientific literature as a key intermediate in the synthesis of more complex molecules, particularly those designed to target neurodegenerative diseases such as Alzheimer's disease.
The structural features of this compound, specifically the chlorine substitutions, are known to enhance the electron-withdrawing effects of the quinoline ring. This modification can influence the compound's ability to interact with biological targets, such as metal ions that are implicated in the pathology of Alzheimer's disease.
While much of the available research focuses on its role as a synthetic precursor, studies on related quinoline derivatives suggest potential biological activities for this compound itself. Research has indicated that quinoline derivatives, including those with halogen substitutions, exhibit promising antimicrobial and anticancer activities. For instance, some studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells, with activity observed in malignant melanoma and breast cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of specific enzymes that are crucial for cell proliferation.
Table 2: Chemical and Research Context of this compound
| Property | Description |
| Chemical Class | Halogenated Quinoline Derivative |
| Key Structural Features | Quinoline scaffold, Chlorine atoms at positions 5 and 7, Methyl carbonate group at position 8 |
| Primary Role in Research | Key intermediate in the synthesis of hybrid molecules for neurodegenerative diseases. |
| Potential Biological Activities | Anticancer, Antimicrobial |
This table summarizes the general information available in the academic literature.
Further research is needed to fully elucidate the specific biological activities and potential therapeutic applications of this compound as a standalone compound. The existing literature, however, firmly establishes its importance as a valuable building block in the development of novel chemical entities with significant pharmacological potential.
Direct Synthesis Approaches to this compound
The direct synthesis of this compound is most plausibly achieved through the esterification of 5,7-dichloroquinolin-8-ol with a suitable methyl carbonating agent. This reaction targets the hydroxyl group at the C8 position of the quinoline ring. A common reagent for this transformation is methyl chloroformate in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in an inert solvent like acetone (B3395972) or N,N-dimethylformamide (DMF).
This approach is predicated on the availability of the precursor, 5,7-dichloroquinolin-8-ol. The reactivity of this precursor is a critical factor, and the selection of the base and solvent system is optimized to ensure high yield and purity of the final methyl carbonate product.
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Description |
| Starting Material | 5,7-dichloroquinolin-8-ol |
| Reagent | Methyl chloroformate (CH₃O(CO)Cl) |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH) |
| Solvent | Acetone, N,N-dimethylformamide (DMF), or Dichloromethane (DCM) |
| Reaction Type | Nucleophilic Acyl Substitution |
Synthesis of Key Precursors and Intermediates for Carbonate Formation
The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors and related intermediates.
The primary precursor, 5,7-dichloroquinolin-8-ol, is synthesized through the chlorination of 8-hydroxyquinoline (B1678124). google.comresearchgate.net This electrophilic aromatic substitution reaction introduces chlorine atoms at the C5 and C7 positions of the quinoline ring. A common method involves treating 8-hydroxyquinoline with chlorine gas in a suitable solvent, such as chloroform (B151607) or glacial acetic acid. google.com The presence of a catalyst, like iodine, can facilitate the reaction, leading to high yields of the desired product. google.com Alternative chlorinating agents, such as hydrogen peroxide and hydrochloric acid, can also be employed. smolecule.com The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of the 5,7-dichloro derivative. google.com
Table 2: Comparison of Synthetic Methods for 5,7-Dichloroquinolin-8-ol
| Method | Chlorinating Agent(s) | Solvent | Catalyst | Yield | Reference |
| Chlorination | Chlorine (Cl₂) | Chloroform | Iodine (I₂) | 94-97% | google.com |
| Chlorination | Chlorine (Cl₂) | Glacial Acetic Acid | - | Moderate | google.com |
| Oxidative Chlorination | Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl) | Water | - | Moderate | smolecule.com |
The resulting 5,7-dichloroquinolin-8-ol is typically a solid that can be purified by recrystallization from solvents like acetone/ethanol. chemicalbook.com Its structure is confirmed by spectroscopic methods and X-ray crystallography, which shows an essentially planar molecule. nih.gov
The synthesis of more complex quinoline carbonate intermediates, for instance, 2-(aminomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate, requires a multi-step approach. This involves the introduction of an aminomethyl group and subsequent protection of the amino functionality.
A plausible synthetic route begins with the Mannich reaction on 5,7-dichloroquinolin-8-ol. mdpi.com This reaction, involving formaldehyde (B43269) and a suitable amine (e.g., ammonia (B1221849) or a protected amine), introduces an aminomethyl group at the C7 position, which is activated for electrophilic substitution. mdpi.com The choice of amine and reaction conditions can be tailored to achieve the desired substitution. mdpi.com
Following the introduction of the aminomethyl group to yield 7-(aminomethyl)-5,7-dichloroquinolin-8-ol, the primary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions. orgsyn.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. rsc.org
Finally, the hydroxyl group at the C8 position can be converted to a carbonate, as described in section 2.1. In this case, the reaction would be with a suitable carbonate-forming reagent to yield the target tert-butyl carbonate derivative.
Advanced Synthetic Transformations for Quinoline Derivatives
The quinoline scaffold is a versatile platform for further chemical modifications, enabling the creation of a diverse range of derivatives with potential applications in various fields of chemical research.
The fundamental quinoline ring system can be constructed through various classical named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. brieflands.com These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones, followed by cyclization and oxidation.
Once the quinoline core is formed, it can undergo a wide array of functionalization reactions. For halogenated quinolines like 5,7-dichloroquinoline (B1370276) derivatives, nucleophilic aromatic substitution can be a powerful tool for introducing new functional groups. For instance, the chlorine atoms can be displaced by various nucleophiles, although this often requires harsh conditions or metal catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to quinolinequinones to form C-N bonds. rsc.org Similarly, magnesiation of chloroquinolines using mixed lithium-magnesium reagents allows for the introduction of various electrophiles to functionalize the quinoline ring under mild conditions. durham.ac.uk
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create new chemical entities with potentially enhanced or novel properties. The quinoline scaffold, particularly 8-hydroxyquinoline and its derivatives, is a common component in such hybrid molecules.
One approach involves linking the quinoline moiety to another bioactive scaffold via a flexible or rigid linker. For example, 5-chloro-8-hydroxyquinoline (B194070) has been hybridized with ciprofloxacin (B1669076) via a Mannich reaction, connecting the two molecules through an aminomethyl bridge. nih.gov This strategy aims to combine the properties of both parent molecules into a single compound.
Another hybridization strategy involves the "click" synthesis of new 7-chloroquinoline (B30040) derivatives. This can be achieved through ultrasound-irradiated reactions, which offer a rapid and efficient way to link the quinoline core to other molecular fragments, such as those containing triazole rings.
The design of these hybrid molecules often considers the nature of the linker and the relative orientation of the combined scaffolds to optimize their chemical and physical properties.
An Article on the Chemical Compound this compound
Structure
3D Structure
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)17-10-8(13)5-7(12)6-3-2-4-14-9(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYZIZKMMHJMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171080 | |
| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18119-52-3 | |
| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018119523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Organometallic Chemistry
Organometallic chemistry offers powerful and regioselective methods for the functionalization of heterocyclic compounds, including the quinoline (B57606) scaffold. Among these, magnesiation, which involves the formation of a Grignard reagent or a related organomagnesium species, is a key strategy for introducing a variety of functional groups onto the quinoline ring. nih.govacs.org
The direct deprotonation (magnesiation) or halogen-magnesium exchange on a quinoline derivative creates a nucleophilic carbon center that can react with various electrophiles. This approach is particularly useful for creating substituted quinolines that might be difficult to access through traditional methods. acs.org The regioselectivity of these reactions can be controlled by the choice of the magnesium reagent and the substitution pattern of the quinoline starting material. nih.govacs.org
For instance, the use of magnesium reagents like i-PrMgCl·LiCl, MesMgBr·LiCl, and TMPMgCl·LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidyl) allows for chemo- and regioselective magnesiation reactions on the quinoline core. nih.govscite.ai These reagents can facilitate bromine-magnesium exchange reactions or direct C-H magnesiation at specific positions, which can then be trapped by electrophiles to introduce new substituents. acs.org
Research has demonstrated the versatility of these methods in preparing a wide array of polyfunctionalized quinolines. nih.gov For example, a sequence of functionalizations at the C4, C3, and C2 positions of the quinoline ring has been achieved through a combination of Br/Mg exchange and direct magnesiation reactions. acs.org This highlights the level of control that organometallic approaches can offer in the synthesis of complex quinoline derivatives.
The table below summarizes various regioselective magnesiation reactions and subsequent functionalizations of quinoline derivatives as reported in the literature. acs.org
| Quinoline Substrate | Magnesium Reagent | Position of Magnesiation | Electrophile | Product | Yield (%) |
| 2,3-dibromoquinoline | i-PrMgCl·LiCl | C4 | TsCN | 4-cyano-2,3-dibromoquinoline | 88 |
| 2,3-dibromoquinoline | i-PrMgCl·LiCl | C4 | ClCOOEt | Ethyl 2,3-dibromoquinoline-4-carboxylate | 90 |
| 4-bromoquinoline | MesMgBr·LiCl | C3 | PhSO₂SMe | 3-(methylthio)-4-bromoquinoline | 79 |
| 4-bromo-3-(methylthio)quinoline | TMPMgCl·LiCl | C2 | PhCHO | (4-bromo-3-(methylthio)quinolin-2-yl)(phenyl)methanol | 85 |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in the 5,7-dichloroquinolin-8-yl methyl carbonate molecule. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the methyl protons of the carbonate group.
Expected ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 8.5 - 9.0 | dd | ~4.5, ~1.5 |
| H3 | 7.5 - 7.8 | dd | ~8.5, ~4.5 |
| H4 | 8.2 - 8.5 | dd | ~8.5, ~1.5 |
| H6 | 7.8 - 8.0 | s | - |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current. The multiplicity of each signal (singlet, doublet, doublet of doublets) arises from the spin-spin coupling with neighboring protons, providing valuable information about their relative positions. The singlet for the H6 proton is expected due to the absence of adjacent protons. The methyl protons of the carbonate group would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
¹³C NMR and DEPT-135° Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT-135°) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR and DEPT-135° Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135° Signal |
|---|---|---|
| C2 | 150 - 155 | Positive (CH) |
| C3 | 120 - 125 | Positive (CH) |
| C4 | 135 - 140 | Positive (CH) |
| C4a | 140 - 145 | No Signal (Quaternary) |
| C5 | 125 - 130 | No Signal (Quaternary) |
| C6 | 128 - 132 | Positive (CH) |
| C7 | 127 - 131 | No Signal (Quaternary) |
| C8 | 145 - 150 | No Signal (Quaternary) |
| C8a | 140 - 145 | No Signal (Quaternary) |
| -OC O₂CH₃ | 152 - 156 | No Signal (Quaternary) |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
The signals for the quaternary carbons (C4a, C5, C7, C8, C8a, and the carbonyl carbon) would be absent in the DEPT-135° spectrum, which helps in their assignment. The aromatic carbons attached to chlorine (C5 and C7) would show characteristic chemical shifts influenced by the electronegativity of the halogen.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (271.0 g/mol for the monoisotopic mass). The fragmentation pattern would be complex, with characteristic losses of fragments such as CO₂, OCH₃, and Cl.
Expected EI-MS Fragmentation Data
| m/z | Possible Fragment |
|---|---|
| 271/273/275 | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |
| 212/214/216 | [M - CO₂CH₃]⁺ |
The isotopic pattern of the molecular ion peak, with characteristic ratios for two chlorine atoms, would be a key feature in the EI-MS spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 272 (and its isotopic peaks). This technique is particularly useful for confirming the molecular weight of the compound.
Expected ESI-MS Data
| m/z | Ion |
|---|---|
| 272/274/276 | [M+H]⁺ (Protonated molecule with isotopic pattern for two Cl atoms) |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₇Cl₂NO₃), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with high confidence.
Expected HRMS Data
| Ion Formula | Calculated m/z | Measured m/z |
|---|
This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. mdpi.com The FT-IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.
For quinoline derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key structural features. In the case of this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) group of the methyl carbonate, as well as vibrations associated with the aromatic quinoline ring and the carbon-chlorine (C-Cl) bonds.
Key expected FT-IR absorption bands for this compound include:
Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1750 cm⁻¹, which is characteristic of the C=O stretching vibration in a carbonate ester.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the quinoline ring system. nih.govresearchgate.net
C-O Stretching: Absorption bands corresponding to the C-O stretching of the carbonate group are expected in the 1300-1000 cm⁻¹ range.
C-Cl Stretching: The presence of chlorine atoms on the quinoline ring would give rise to characteristic absorption bands in the lower frequency region of the spectrum, typically around 600 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Carbonyl (C=O) | ~1750 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Carbonate C-O | 1300-1000 | Stretching |
| C-Cl | ~600 | Stretching |
X-ray Crystallography for Absolute Structural Determination of Related Compounds
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related compounds, such as 5,7-dichloroquinolin-8-ol and other 8-hydroxyquinoline (B1678124) derivatives, offers valuable insights into the likely structural features. scispace.com For instance, studies on 8-hydroxyquinoline derivatives have revealed that the quinoline ring system is generally planar. scispace.com In the crystal structure of 5,7-dichloroquinolin-8-ol, intermolecular hydrogen bonds have been observed, which contribute to the stability of the crystal lattice.
The determination of the crystal structure of a related compound, 7-Bromoquinolin-8-ol, was found to be monoclinic with the space group C2/c. scispace.com For 5,7-dichloroquinolin-8-ol, the lattice parameters have been reported as a = 15.5726 Å, b = 3.8062 Å, c = 16.1269 Å, and β = 118.029°. Such data is fundamental for understanding the solid-state packing and intermolecular interactions of these molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 15.5726 |
| b (Å) | 3.8062 |
| c (Å) | 16.1269 |
| β (°) | 118.029 |
| Volume (ų) | 843.76 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. In the context of this compound, various chromatographic methods are employed to monitor reaction progress, assess purity, and isolate the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to check the purity of compounds. ijpsr.comresearchgate.net In the synthesis of quinoline derivatives, TLC is routinely used to follow the conversion of starting materials to products. ijpsr.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components of the mixture can be separated based on their differential adsorption to the stationary phase. The separated spots can then be visualized, often under UV light or by using a staining agent. ijpsr.com
For this compound, TLC can be used to compare the reaction mixture to the starting material (5,7-dichloro-8-hydroxyquinoline) and the purified product. The difference in polarity between the starting material (containing a hydroxyl group) and the product (containing a methyl carbonate group) will result in different retention factors (Rf values) on the TLC plate, allowing for easy monitoring of the reaction's completion.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers higher resolution and sensitivity compared to TLC. researchgate.net For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method. researchgate.netsielc.com
In the analysis of this compound, an HPLC method would typically involve a stationary phase (e.g., a C18 column) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netsielc.com The components of the sample are separated based on their partitioning between the stationary and mobile phases. Detection is often achieved using a UV detector, as the quinoline ring system exhibits strong UV absorbance. researchgate.net HPLC is invaluable for determining the purity of the final compound and for quantifying any impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This hyphenated technique is highly sensitive and selective, allowing for the identification and quantification of compounds even at very low concentrations. nih.gov
In the characterization of this compound, LC-MS would be used to confirm the molecular weight of the compound. After separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. This provides definitive confirmation of the compound's identity. LC-MS is also a powerful tool for identifying byproducts and degradation products in a sample. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. sielc.comnih.gov
The analysis of quinoline alkaloids and their metabolites has been successfully performed using UPLC, often coupled with mass spectrometry (UPLC-MS). nih.gov This approach allows for the comprehensive profiling of complex mixtures containing multiple quinoline derivatives. nih.gov For this compound, a UPLC method would offer a rapid and highly efficient means of assessing purity and quantifying the compound. The increased resolution of UPLC is particularly beneficial for separating closely related impurities from the main product.
| Technique | Primary Application | Key Advantages |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring, Purity assessment | Simple, rapid, cost-effective |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, Quantification | High resolution, quantitative |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, Impurity identification | High sensitivity and selectivity |
| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis, High-resolution separation | Faster analysis, improved resolution and sensitivity |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and their distribution across the molecule indicate its reactivity. Detailed HOMO-LUMO analysis for 5,7-dichloroquinolin-8-yl methyl carbonate, including energy values and orbital visualizations, has not been identified in published literature.
Derived from HOMO and LUMO energies, the energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are also calculated from these frontier orbitals to quantify the molecule's behavior in chemical reactions. As the foundational HOMO-LUMO energy values are not published, a quantitative analysis of these indices for this compound cannot be provided at this time.
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites. This information is vital for understanding intermolecular interactions, including those with biological receptors. Although the methodology is well-established, a specific ESP map for this compound has not been found in the reviewed scientific literature.
Molecular Docking and Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule (ligand) might bind to a protein target. This analysis provides insights into binding affinity (often expressed as a binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Despite the relevance of quinoline (B57606) derivatives in medicinal chemistry, specific molecular docking studies detailing the interaction of this compound with any biological receptor have not been reported in the available scientific literature.
In Silico Drug-Likeness and Pharmacokinetic Prediction in Research Contexts
In silico tools are invaluable for predicting the drug-like properties of a compound early in the research process. These predictions help to assess the potential of a molecule to be developed into an orally active drug.
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:
Molecular mass less than 500 Daltons
An octanol-water partition coefficient (log P) not exceeding 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Based on its chemical structure (C₁₁H₇Cl₂NO₃), the properties of this compound have been calculated and are presented below. The compound adheres to all the criteria set forth by Lipinski's Rule of Five, indicating a favorable profile for potential oral bioavailability in a research context.
| Parameter | Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Mass | 272.08 g/mol | < 500 | Yes |
| LogP (XLogP3-AA) | 3.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Data sourced from PubChem (CID 89912).
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties, pharmacokinetic profile, and potency while retaining its primary biological activity. This approach involves the substitution of an atom, ion, or functional group with another that exhibits similar steric and electronic characteristics. In the context of this compound and its parent scaffold, 5,7-dichloro-8-hydroxyquinoline, computational and theoretical studies, alongside synthetic efforts, have explored various bioisosteric replacements to modulate their biological activities, including antifungal, antibacterial, and anticancer effects.
Detailed research has focused on the 5,7-dihalo-8-hydroxyquinoline core, investigating the impact of altering the halogen substituents at the C5 and C7 positions. The exchange of chlorine for other halogens such as bromine or iodine serves as a classic example of bioisosteric replacement. These modifications influence the compound's lipophilicity and electronic distribution, which can, in turn, affect its ability to chelate metal ions and interact with biological targets. For instance, studies have shown that 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline (B1678124) are among the most fungitoxic compounds in their class rroij.com.
Furthermore, bioisosteric replacement is not limited to the halogen atoms. Modifications at other positions of the quinoline ring and at the 8-hydroxyl group have been investigated to enhance biological activity and selectivity. For example, the introduction of alkyl groups at the C2 position of the 5,7-dichloro-8-hydroxyquinoline scaffold has been shown to yield compounds with significant antiviral activity nih.gov.
The following table summarizes key bioisosteric replacements performed on the 5,7-dihalo-8-hydroxyquinoline scaffold and the observed impact on biological activity. It is important to note that specific data on the bioisosteric replacement of the methyl carbonate group in this compound is not extensively available in the public domain. Therefore, the presented data focuses on the broader class of 5,7-dihalo-8-hydroxyquinoline derivatives to illustrate the application of this strategy.
Table 1: Bioisosteric Replacement Strategies for 5,7-Dihalo-8-Hydroxyquinoline Derivatives
| Original Fragment/Compound | Bioisosteric Replacement | Resulting Compound/Fragment | Observed Change in Activity | Reference |
|---|---|---|---|---|
| 5,7-DiChloro -8-hydroxyquinoline | Replacement of Chlorine with Bromine | 5,7-DiBromo -8-hydroxyquinoline | Maintained or enhanced fungitoxic activity. rroij.com | rroij.com |
| 5,7-DiChloro -8-hydroxyquinoline | Replacement of Chlorine with Iodine | 5,7-Diiodo -8-hydroxyquinoline | Noteworthy antifungal and antibacterial properties. researchgate.net | researchgate.net |
| 5-Chloro -7-iodo-8-hydroxyquinoline | Complexation with Metal Ions (e.g., Zinc) | Zinc complexes of 5-chloro-7-iodo-8-hydroxyquinoline | Enhanced anticancer activity compared to the ligand alone. mdpi.com | mdpi.com |
| 5,7-Dichloro-8-hydroxy -quinoline | Introduction of Alkyl Group at C2 | 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | Significant antiviral activity against Dengue virus. nih.gov | nih.gov |
| 8-Hydroxyquinoline | Substitution at C5 with various groups | 5-Substituted-8-hydroxyquinolines | Activity against Streptococcus mutans is influenced by the steric, lipophilic, and electronic properties of the substituent. The 5-chloro derivative was as active as the parent compound. nih.gov | nih.gov |
Computational docking studies and quantitative structure-activity relationship (QSAR) analyses often accompany these synthetic modifications to provide a theoretical basis for the observed changes in activity. These studies help in understanding the interactions between the modified compounds and their biological targets, thereby guiding the design of more potent and selective analogues.
Structure Activity Relationships Sar and Derivatization
Impact of Substituents on Quinoline (B57606) Carbonate Bioactivity
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system. In the case of 5,7-dichloroquinolin-8-yl methyl carbonate, the two chlorine atoms at the 5 and 7 positions play a crucial role. Halogenation at these positions is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. Studies on related 5,7-dihalo-8-hydroxyquinoline compounds have demonstrated that these halogen substituents can significantly impact their anticancer and antimicrobial activities.
The methyl carbonate group at the 8-position is another key determinant of the compound's biological profile. This functional group can influence the molecule's solubility, stability, and ability to interact with biological targets through hydrogen bonding or other non-covalent interactions. The ester linkage of the carbonate can also be susceptible to hydrolysis by esterases, potentially leading to the release of the active 8-hydroxyquinoline (B1678124) core in a controlled manner.
Research on a series of quinoline-O-carbamates, which share a similar structural motif, has shed light on the importance of the substituent on the carbonate/carbamate (B1207046) moiety. A study on various N-substituted quinoline-O-carbamates as cholinesterase inhibitors revealed that both the position of the carbamate group on the quinoline ring and the nature of the N-substituents significantly affected their inhibitory potency. This suggests that modifications to the methyl group in this compound could lead to a range of bioactivities. For instance, replacing the methyl group with larger alkyl or aryl groups could alter the compound's steric and electronic properties, leading to differential interactions with target enzymes or receptors.
To systematically explore these effects, a hypothetical series of 5,7-dichloroquinolin-8-yl carbonate analogues with varying ester substituents could be synthesized and evaluated for a specific biological activity, such as anticancer or antimicrobial efficacy. The following interactive data table illustrates the type of data that would be crucial for elucidating the structure-activity relationships (SAR).
Hypothetical Bioactivity of 5,7-dichloroquinolin-8-yl Ester Analogues
| Compound | R Group (Ester Substituent) | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|---|
| 1 | Methyl | - | - |
| 2 | Ethyl | - | - |
| 3 | n-Propyl | - | - |
| 4 | Isopropyl | - | - |
| 5 | Phenyl | - | - |
This table is a hypothetical representation to illustrate the type of data required for SAR studies and does not represent real experimental values.
Rational Design of this compound Analogues for Enhanced Properties
The rational design of analogues of this compound is guided by the SAR data obtained from initial screening and a deep understanding of the target's three-dimensional structure. The goal is to systematically modify the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the desired biological activity. For instance, the methyl carbonate group could be replaced with other ester functionalities, carbamates, or amides to explore different interactions with the target protein. The chlorine atoms at the 5 and 7 positions could also be replaced with other halogens (e.g., bromine or fluorine) or other electron-withdrawing groups to fine-tune the electronic properties and lipophilicity of the molecule.
Structure-based drug design becomes a powerful tool when the three-dimensional structure of the biological target is known. Molecular docking studies can be employed to predict how different analogues of this compound bind to the active site of a target enzyme. This computational approach allows for the in-silico screening of a virtual library of compounds, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and biological evaluation. For example, if the target is a kinase, docking studies could guide the design of analogues with substituents that form specific hydrogen bonds with key amino acid residues in the ATP-binding pocket.
Another approach is fragment-based drug design , where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. If the 5,7-dichloroquinoline (B1370276) scaffold is identified as a key binding fragment, medicinal chemists can explore various modifications to the 8-position to enhance affinity and selectivity.
The following table outlines a rational design strategy for generating analogues of this compound aimed at improving a hypothetical enzyme inhibitory activity.
Rational Design Strategy for Analogues
| Modification Strategy | Rationale | Example Analogue Structure | Desired Outcome |
|---|---|---|---|
| Varying the ester group (R) | To probe the size and nature of the binding pocket and optimize hydrophobic/hydrophilic interactions. | 5,7-dichloroquinolin-8-yl ethyl carbonate | Increased potency and selectivity. |
| Replacement of carbonate with carbamate | To introduce a hydrogen bond donor and potentially alter metabolic stability. | 5,7-dichloroquinolin-8-yl N-methylcarbamate | Improved target residence time and pharmacokinetic profile. |
| Modification of the 5,7-substituents | To modulate electronic properties and lipophilicity for improved cell permeability and target engagement. | 5,7-dibromoquinolin-8-yl methyl carbonate | Enhanced bioactivity and altered selectivity profile. |
This table presents a conceptual framework for the rational design of analogues and does not represent a definitive synthetic and testing plan.
Exploring Mechanisms of Structure-Function Modulation in Quinoline Derivatives
Understanding the mechanism by which structural modifications modulate the function of quinoline derivatives is critical for their development as therapeutic agents. The biological activity of these compounds often stems from their ability to interact with specific biomolecules, and subtle changes in their structure can lead to significant differences in these interactions.
For quinoline derivatives, several mechanisms of action have been proposed, depending on the specific substitution pattern and the biological context. These include:
Enzyme Inhibition: Many quinoline-based compounds act as inhibitors of key enzymes involved in disease processes. The quinoline scaffold can serve as a template for positioning functional groups that interact with the active site of an enzyme. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with aromatic amino acid residues. The substituents at various positions can then be tailored to optimize these interactions and achieve high-affinity binding.
Intercalation with DNA: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer drugs. The nature and position of substituents can influence the DNA binding affinity and sequence selectivity.
The structure-function modulation in the case of this compound and its analogues is likely a combination of these and other mechanisms. For example, the dichloro-substituents, in addition to increasing lipophilicity, can also alter the electronic distribution of the quinoline ring, thereby influencing its ability to participate in various non-covalent interactions. The carbonate group at the 8-position acts as a prodrug moiety, and its cleavage to the corresponding 8-hydroxyquinoline can be a critical step for bioactivity, particularly if metal chelation is the primary mechanism of action. The rate of this hydrolysis, which can be modulated by the nature of the ester group, would then be a key factor in determining the compound's efficacy and duration of action.
Further mechanistic studies, including enzymatic assays, biophysical binding studies, and cell-based assays, are necessary to fully elucidate how the structural features of this compound and its derivatives translate into their observed biological functions.
Biological Activity and Mechanistic Insights Focus on Molecular and Cellular Mechanisms
Modulation of Protein Aggregation Processes
The 8-hydroxyquinoline (B1678124) scaffold is a well-documented inhibitor of pathological protein aggregation, a hallmark of several neurodegenerative diseases. Its activity stems from both direct interaction with aggregating peptides and modulation of environmental factors, such as metal ions, that promote aggregation.
Amyloid-beta (Aβ) Self-Aggregation Inhibition
Research has identified 8-hydroxyquinoline derivatives as potent inhibitors of Amyloid-beta (Aβ) peptide oligomer formation, a critical early step in the development of Alzheimer's disease pathology. nih.gov A study screening various drugs and biologically active compounds found that a series of 8-hydroxyquinolines, including 5,7-dichloro-8-hydroxyquinoline, effectively inhibit the assembly of soluble Aβ(1-42) oligomers. nih.gov Notably, this inhibitory effect was observed to be independent of the compound's metal-chelating properties, suggesting a direct interaction with the Aβ peptide that interferes with the formation of the stable cross-β sheet structures characteristic of toxic oligomers. nih.gov The inhibitory activity is specific to the 8-hydroxyquinoline scaffold, as other isomers like 2-OH, 4-OH, and 6-OH quinolines showed no ability to block Aβ oligomer formation. nih.gov
| Compound | IC₅₀ (μM) |
|---|---|
| 5,7-dichloro-8-hydroxyquinoline | < 10 |
| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | < 10 |
| 5,7-dibromo-8-hydroxyquinoline | < 10 |
| 8-hydroxyquinoline | < 10 |
| 2-hydroxyquinoline | > 100 (inactive) |
Metal Chelation-Induced Aβ Aggregation Inhibition
The "metals hypothesis" of Alzheimer's disease posits that dysregulated metal ions, particularly zinc, copper, and iron, play a crucial role in promoting Aβ aggregation and stabilizing the resulting amyloid plaques. nih.gov Metal-binding agents that can prevent these metal-Aβ interactions are therefore of significant therapeutic interest. nih.gov 8-Hydroxyquinoline derivatives are potent metal ion chelators that can dissolve Aβ deposits by sequestering these metal ions. nih.govnih.gov
The compound 5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline (PBT2), a close structural analog of 5,7-dichloro-8-hydroxyquinoline, has been shown to effectively sequester copper (Cu(II)) from Aβ peptides. nih.gov One study using X-ray absorption spectroscopy found that while PBT2 sequestered approximately 59% of Cu(II) from the Cu(II)-Aβ(1-42) complex, other analogs like clioquinol and 5,7-dibromo-8-hydroxyquinoline sequestered around 83%. nih.govacs.org This action reverses the metal-induced aggregation of Aβ, highlighting a key mechanism by which these compounds exert their neuroprotective effects. nih.gov
| Compound | Cu(II) Sequestered (%) |
|---|---|
| Clioquinol | ~83% |
| 5,7-dibromo-8-hydroxyquinoline | ~83% |
| PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) | ~59% |
Enzyme Inhibition and Target Identification
The quinoline (B57606) scaffold is a versatile pharmacophore known to interact with a variety of enzymes. The specific substitution pattern of 5,7-dichloro-8-hydroxyquinoline influences its target profile, leading to the inhibition of several key enzymes involved in cellular processes.
Methionine Aminopeptidase (B13392206) (MetAP) Inhibition
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from nascent proteins, a critical step in protein maturation. nih.gov The quinoline scaffold has been identified as a potent inhibitor of MetAP. A study identified quinolinyl sulfonamides, such as N-(5-chloroquinolin-8-yl)methanesulfonamide, as potent inhibitors of Escherichia coli MetAP through high-throughput screening. nih.gov The mechanism of inhibition is mediated by metal chelation within the enzyme's active site. X-ray crystallography revealed that the inhibitor forms a metal complex with the catalytic metal ions and the residue H79 at the enzyme active site, stabilized by a network of hydrogen bonds and further metal interactions. nih.gov This mode of action is typical for many non-peptidic MetAP inhibitors and highlights the importance of the quinoline core's metal-binding capacity. nih.gov
Sirtuin (SIRT) Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and aging. nih.gov The inhibition of certain sirtuins, such as SIRT1 and SIRT2, is considered a potential therapeutic strategy in oncology. nih.gov Research has demonstrated that nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a structural analog of 5,7-dichloro-8-hydroxyquinoline, inhibits the activity of human sirtuins. researchgate.net In vitro assays showed that nitroxoline inhibits both SIRT1 and SIRT2, with a slightly higher potency against SIRT2. researchgate.net This suggests that the 8-hydroxyquinoline scaffold can serve as a platform for the development of sirtuin inhibitors.
| Enzyme | IC₅₀ (μM) |
|---|---|
| SIRT1 | 21.8 |
| SIRT2 | 15.5 |
| SIRT3 | No effect |
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that removes stalled topoisomerase II (Top2) complexes from DNA, thereby conferring resistance to certain anticancer drugs. acs.orgnih.gov Inhibition of TDP2 is a strategy to enhance the efficacy of Top2-targeting chemotherapies. nih.gov While direct studies on quinoline-based TDP2 inhibitors are limited, research into related heterocyclic scaffolds has shown promise. A study identified the isoquinoline-1,3-dione scaffold, a structural isomer of a quinolone-dione, as a novel and selective chemotype for inhibiting TDP2. acs.orgnih.gov Through screening and subsequent structure-activity relationship (SAR) studies, a lead compound was identified that inhibited recombinant TDP2 with an IC₅₀ value in the low micromolar range, without significant inhibition of the related enzyme TDP1. acs.orgnih.gov This discovery suggests that nitrogen-containing bicyclic scaffolds may provide a viable starting point for the development of potent TDP2 inhibitors. acs.org
| Compound | Enzyme | IC₅₀ (μM) |
|---|---|---|
| Isoquinoline-1,3-dione analog (Compound 64) | Recombinant TDP2 | 1.9 |
DNA Gyrase B and Topoisomerase IIβ Interactions
While direct studies on 5,7-dichloroquinolin-8-yl methyl carbonate are not detailed in the available literature, the broader class of quinoline derivatives is well-established for its interaction with type II topoisomerases, including DNA gyrase. nih.govnih.gov DNA gyrase, an essential bacterial enzyme, introduces negative supercoils into DNA, a process critical for DNA replication and transcription. patsnap.comyoutube.com Quinolone antibiotics, for instance, function by targeting DNA gyrase, stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-stranded breaks in bacterial DNA. nih.govpatsnap.com
Type II topoisomerases, such as DNA gyrase and the human homolog Topoisomerase II, function by creating transient double-strand breaks in the DNA backbone to manage DNA topology. nih.gov Human Topoisomerase II is a validated target for several anticancer drugs. nih.govnih.gov Given the quinoline core of this compound, it is plausible that it could interact with the ATP-binding site on the B subunit of DNA gyrase (GyrB) or the corresponding domain in human Topoisomerase II, a mechanism exploited by aminocoumarin antibiotics. uni-tuebingen.de However, specific inhibitory activity and the precise mode of interaction for this particular compound require further empirical investigation.
Ubiquitination Pathway Modulation
The ubiquitination-proteasome system is a critical pathway for protein degradation, and its inhibition is a therapeutic strategy, particularly in oncology. oup.com The closely related 8-hydroxyquinoline derivative, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), has been identified as a proteasome inhibitor. nih.govnih.govresearchgate.net The antitumor activity of Clioquinol is linked to its ability to inhibit the proteasome, an effect that can be both dependent and independent of its capacity to bind copper. nih.govresearchgate.net By acting as a metal ionophore, Clioquinol can transport metal ions like copper into the cell, where the resulting metal-complex disrupts the proteasome's enzymatic function. tandfonline.comresearchgate.net
Studies have shown that Clioquinol and other 8-HQ derivatives can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and triggering apoptosis in cancer cells. tandfonline.comashpublications.org Furthermore, research on Clioquinol has demonstrated that it can activate autophagy and proteasome pathways, which are important for the degradation of aggregated proteins like tau. mdpi.comnih.gov This suggests that 8-hydroxyquinoline derivatives, potentially including this compound, may modulate the ubiquitination pathway, although the specific mechanisms and efficacy can vary based on the substitutions on the quinoline ring. tandfonline.com
Cellular Effects in Research Models
Endothelial Cell Proliferation Modulation
The modulation of endothelial cell growth is a key strategy for inhibiting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov Research on substituted quinolines (oxines) has demonstrated their potent anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov
A structure-activity relationship (SAR) study involving various 8-hydroxyquinoline derivatives revealed that modifications to the quinoline scaffold significantly impact their potency against HUVEC proliferation. nih.gov For instance, compounds derived from 5,7-dichloroquinolin-8-ol were found to be active against HUVEC proliferation, although their mechanism did not involve the inhibition of methionine aminopeptidase (MetAP), a known target for other anti-angiogenic agents. nih.gov This indicates that the dichlorinated quinoline core, present in this compound, is compatible with anti-proliferative activity in endothelial cells.
| Compound/Class | Cell Model | Observed Effect | Reference |
| Substituted Oxines (general) | HUVEC | Inhibition of endothelial cell proliferation | nih.gov |
| Carbamates from 5,7-dichloroquinolin-8-ol | HUVEC | Active against HUVEC proliferation | nih.gov |
| Nitroxoline | HUVEC | IC₅₀ of 1.9 μM for proliferation inhibition | nih.gov |
| Clioquinol | HUVEC | Affects MetAP2 activity and inhibits proliferation | nih.gov |
This table presents data on related 8-hydroxyquinoline compounds to illustrate the established activity of this chemical class on endothelial cells.
Effects on Cellular Protein Aggregation Models
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of neurodegenerative disorders like Alzheimer's disease. mdpi.comdrugdiscoverytrends.com The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their investigation as therapeutic agents in this context, as metal ion dysregulation is implicated in protein aggregation. researchgate.netmdpi.com
The well-studied derivative Clioquinol has been shown to be a metal-protein attenuating compound that can bind copper and zinc, thereby inhibiting and even reversing Aβ aggregation. mdpi.comnih.gov In cellular models, Clioquinol treatment has been found to decrease levels of phosphorylated and oligomerized tau protein. mdpi.comnih.gov It achieves this by reducing intracellular copper accumulation, inhibiting tau kinases like JNK and p38 MAPK, and activating protein degradation pathways. mdpi.com While specific studies on HEK-tau or SY5Y-APPSw cells with this compound were not found, the extensive research on Clioquinol provides a strong rationale for the potential of other halogenated 8-hydroxyquinoline derivatives to interfere with pathogenic protein aggregation. mdpi.comnih.govacs.org
Metal Complexation Studies and Biological Implications
The defining characteristic of the 8-hydroxyquinoline scaffold is its potent ability to act as a bidentate chelator, forming stable complexes with various divalent metal ions through its phenolic oxygen and ring nitrogen atoms. nih.govproquest.com This metal-binding property is the source of most of the bioactivities associated with 8-HQ derivatives. nih.gov An imbalance in metal ion homeostasis is linked to numerous diseases, including neurodegenerative disorders and cancer, making metal chelation a viable therapeutic strategy. tandfonline.comresearchgate.netelsevierpure.com
The anticancer effects of 8-HQ compounds are often related to their complexation with copper and zinc. tandfonline.comnih.gov The resulting complexes can act as ionophores, transporting metals across biological membranes and disrupting cellular processes. tandfonline.com For example, the antitumor activity of Clioquinol is associated with its ability to inhibit the proteasome through these ionophore actions. tandfonline.comnih.gov Similarly, in the context of neurodegeneration, these compounds can restore metal balance by chelating excess metal ions that contribute to oxidative stress and protein aggregation. nih.gov The specific substitutions on the 8-hydroxyquinoline ring, such as the 5,7-dichloro substitutions, influence the compound's lipophilicity and electronic properties, which in turn modulates its metal-chelating ability and subsequent biological effects. tandfonline.com
Advanced Analytical Method Development and Applications
Development of High-Sensitivity Detection and Quantification Methods for Quinoline (B57606) Derivatives
The development of sensitive and specific analytical methods is crucial for the study of quinoline derivatives. These methods are necessary for characterizing the compounds themselves, studying their behavior in complex matrices, and ensuring quality control in synthesis and formulation processes. High-sensitivity methods allow for the detection of trace amounts of the analyte, which is critical for impurity profiling and metabolic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of quinoline derivatives due to its high sensitivity and selectivity. researchgate.net This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry.
In a typical LC-MS/MS setup, the quinoline derivative is first separated from other components in a sample using a reversed-phase C18 column. mdpi.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) formate (B1220265), which can be adjusted for pH to optimize the separation. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Ionization is commonly achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov For many quinoline derivatives, analysis in positive ESI mode is effective, typically yielding a protonated molecular ion ([M+H]+), which often serves as the base peak in the mass spectrum. nih.govresearchgate.net Time-of-flight (TOF) mass spectrometry can provide high-resolution mass data, allowing for the determination of the elemental composition with mass errors below 5 mDa. nih.gov
Tandem mass spectrometry (MS/MS) is then used for structural confirmation and enhanced selectivity. The precursor ion (e.g., the [M+H]+ ion) is isolated and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint of the molecule, confirming the presence of the quinoline core and identifying its substituents. nih.gov This approach is powerful for discriminating between isomers and for quantifying the target compound in complex mixtures with high confidence. nih.govresearchgate.net
Table 1: Typical Parameters for LC-MS Analysis of Quinoline Derivatives
| Parameter | Description | Common Setting |
|---|---|---|
| Chromatography | Liquid Chromatography (LC) | Reversed-phase C18 column |
| Mobile Phase | Solvents used for separation | Acetonitrile and aqueous ammonium formate or formic acid |
| Ionization Mode | Method for generating ions | Positive Electrospray Ionization (ESI+) or APCI |
| Detection | Mass Spectrometry (MS) | Tandem MS (MS/MS) or Time-of-Flight (TOF) |
| Primary Ion | The molecular ion observed | Protonated molecule [M+H]+ |
Quality Control and Reference Standard Applications in Pharmaceutical Research
In pharmaceutical research and manufacturing, quality control is paramount. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. The precursor to the title compound, 5,7-dichloroquinolin-8-ol, serves as a crucial reference material in the quality control of pharmaceuticals containing halogenated 8-hydroxyquinoline (B1678124) derivatives. lgcstandards.comlgcstandards.com
Organizations like LGC Standards produce such reference materials under stringent quality systems, such as ISO 17034, which governs the competence of reference material producers. lgcstandards.com These standards are used for a variety of applications, including:
Analytical method development and validation.
Stability and release testing of finished products.
Identification and quantification of impurities.
Analytical methods are developed and validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are suitable for their intended purpose. researchgate.net For instance, a thin-layer chromatography (TLC) method has been developed for the simultaneous quantitative determination of 5,7-dichloroquinolin-8-ol and a related compound, 5-chloroquinolin-8-ol. researchgate.net This method was validated for precision and linearity, demonstrating its suitability for routine quality control analysis of bulk drug powders and pharmaceutical formulations. researchgate.net
Table 2: Validation Parameters for a TLC-Densitometric Method for Halogenated Quinolinols
| Parameter | 5,7-dichloroquinolin-8-ol | 5-chloroquinolin-8-ol |
|---|---|---|
| Linearity Range | 300-800 ng | 300-800 ng |
| Detection Wavelength | 247 nm | 247 nm |
| Application | Routine Quality Control | Routine Quality Control |
Data sourced from a study on a TLC method for related quinoline compounds. researchgate.net
The availability of a well-characterized reference standard for a compound like 5,7-dichloroquinolin-8-ol is essential for developing reliable analytical methods for its derivatives, including 5,7-dichloroquinolin-8-yl methyl carbonate.
Electrochemical Characterization in Research Contexts
Electrochemical methods offer valuable insights into the redox properties of molecules and their interactions with other species. The electrochemical characterization of quinoline derivatives can be important in understanding their potential mechanisms of action, particularly if they are designed to interact with metal ions or participate in redox processes.
Techniques such as cyclic voltammetry and linear scan voltammetry (LSV) are employed to investigate the electrochemical behavior of these compounds. researchgate.net For example, studies on related 8-hydroxyquinoline derivatives have used modified glassy carbon electrodes to examine their electrochemical properties. The research often focuses on how the electrochemical response, such as the anodic peak current in LSV, changes in the presence of metal ions. This is because the 8-hydroxyquinoline scaffold is a well-known chelating agent. The complexation of a metal ion alters the electron density and conformation of the molecule, which in turn affects its oxidation and reduction potentials. researchgate.net
By studying these electrochemical properties, researchers can gain a deeper understanding of the compound's structure-activity relationship and its potential applications in areas like sensor development or as a chelating agent in biological systems. researchgate.net
Table 3: Electrochemical Techniques for Characterizing Quinoline Derivatives
| Technique | Application | Information Gained |
|---|---|---|
| Cyclic Voltammetry | Characterization of redox behavior | Oxidation/reduction potentials, reversibility of redox processes |
| Linear Scan Voltammetry (LSV) | Quantitative analysis and interaction studies | Peak current changes upon binding to other species (e.g., metal ions) |
| Anodic Stripping Voltammetry (ASV) | Trace metal speciation analysis | Evaluation of metal-ligand complexation at low concentrations |
Techniques based on the characterization of related 8-hydroxyquinoline compounds. researchgate.net
Future Research Directions and Translational Potential of Quinoline Carbonates
Integration with Multi-Target Directed Ligand Design Principles
The "one molecule, one target" paradigm in drug discovery is increasingly being supplanted by a more holistic approach that recognizes the multifactorial nature of complex diseases. mdpi.com Multi-Target Directed Ligands (MTDLs) are single chemical entities capable of modulating multiple biological targets simultaneously, offering the potential for enhanced efficacy and reduced side effects. mdpi.com The quinoline (B57606) nucleus is an ideal scaffold for the design of MTDLs due to its inherent ability to interact with a diverse range of biological targets. orientjchem.org
Future research will focus on the rational design of quinoline carbonates, including 5,7-dichloroquinolin-8-yl methyl carbonate, as MTDLs. This will involve the strategic incorporation of pharmacophores that can interact with various targets implicated in a specific disease. For instance, in the context of neurodegenerative diseases, a quinoline carbonate could be functionalized to simultaneously inhibit cholinesterase and modulate monoamine oxidase activity. Computational methods, such as molecular modeling and virtual screening, will be instrumental in predicting the interactions of these ligands with multiple targets. The development of MTDLs based on the 5,7-dichloroquinoline (B1370276) scaffold is particularly promising, given the known antimicrobial and neuroactive properties of the parent compound, 5,7-dichloroquinolin-8-ol. nih.govresearchgate.net
Emerging Synthetic Methodologies for Quinoline Carbonates
The efficient and versatile synthesis of quinoline carbonates is a prerequisite for their extensive biological evaluation and development. While classical methods for quinoline synthesis exist, contemporary research is focused on the development of more sustainable and efficient "green" synthetic methodologies. durham.ac.uk These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Future synthetic strategies for quinoline carbonates will likely leverage advancements in catalysis, flow chemistry, and microwave-assisted synthesis. For example, the use of novel catalysts could enable the direct and selective functionalization of the quinoline ring, streamlining the synthesis of complex derivatives. Flow chemistry offers the potential for improved reaction control, scalability, and safety, which are critical considerations for the industrial production of pharmaceutical compounds. Furthermore, microwave-assisted synthesis can significantly accelerate reaction times and improve yields, facilitating the rapid generation of libraries of quinoline carbonates for biological screening.
Advanced Mechanistic Elucidation through Biophysical Techniques
A thorough understanding of the molecular mechanisms by which quinoline carbonates exert their biological effects is crucial for their optimization and clinical translation. Advanced biophysical techniques provide powerful tools for elucidating the interactions of these compounds with their biological targets at a molecular level.
Future research will increasingly employ a suite of biophysical methods to probe the structure-activity relationships of quinoline carbonates. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional information about the binding of these ligands to their target proteins. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamics and kinetics of these interactions, providing insights into the driving forces behind binding. These biophysical data will be invaluable for the rational design of next-generation quinoline carbonates with improved potency, selectivity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5,7-dichloroquinolin-8-yl methyl carbonate?
- Methodology : A common approach involves esterification of 5,7-dichloroquinolin-8-ol with methyl chloroformate. Optimize reaction conditions (e.g., solvent, base, temperature) based on analogous quinoline derivatives. For example, in related compounds like 5,7-dibromo-8-hydroxyquinoline, reactions in acetone with K₂CO₃ as a base and KI as a catalyst at 333 K for 5 hours yielded stable products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients.
Q. How is the crystal structure of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar compounds (e.g., 5,7-dichloroquinolin-8-ol), lattice parameters were determined as:
| Parameter | Value |
|---|---|
| a | 15.5726 Å |
| b | 3.8062 Å |
| c | 16.1269 Å |
| β | 118.029° |
| V | 843.76 ų |
| Refinement typically uses SHELXL97, with hydrogen atoms placed in calculated positions (riding model) and hydroxy protons refined with distance restraints . |
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Wear PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Use fume hoods for synthesis and purification steps.
- Store in airtight containers at 277–283 K to prevent degradation .
- Dispose of waste via licensed hazardous chemical disposal services .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl positions on the quinoline ring).
- FT-IR : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and aromatic C–Cl bonds (~600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved?
- Strategy :
- Compare experimental SC-XRD data (e.g., O–H bond length: 0.84±0.01 Å ) with DFT-optimized geometries.
- Analyze thermal displacement parameters (Uiso) to assess positional uncertainty.
- Replicate experiments under varying conditions (e.g., temperature, solvent) to identify systematic errors .
Q. What experimental design considerations optimize the synthesis of this compound?
- Design Framework :
- Variables : Base (e.g., K₂CO₃ vs. NaH), solvent polarity (e.g., DMF vs. acetone), and reaction time.
- Response Metrics : Yield, purity (HPLC), and crystallinity (PXRD).
- Example : In 5,7-dibromo-8-hydroxyquinoline derivatives, KI catalysis improved yields by 15% .
Q. How do hydrogen-bonding interactions influence the compound’s reactivity and stability?
- Analysis :
- In 5,7-dichloroquinolin-8-ol, intermolecular O–H···N hydrogen bonds form dimers, stabilizing the crystal lattice .
- For the methyl carbonate derivative, intramolecular H-bonding (e.g., C=O···H–O) may reduce hydrolysis susceptibility. Validate via variable-temperature NMR or IR .
Q. What computational methods align with experimental data for structural validation?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with SC-XRD data.
- Calculate Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl···Cl contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
